Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate
Overview
Description
Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate is a chemical compound with the molecular formula C17H14ClN3O3 and a molecular weight of 343.76 g/mol . This compound is known for its role as an impurity in the synthesis of Lenvatinib, a multi-receptor tyrosine kinase inhibitor used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate involves several steps, starting from the appropriate quinoline derivative. The key steps include:
Formation of the quinoline core: This is typically achieved through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the chlorophenoxy group: This step involves nucleophilic substitution reactions where the chlorophenoxy group is introduced using reagents like 4-amino-3-chlorophenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or chlorophenoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an impurity standard in the quality control of Lenvatinib, a drug used in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate is primarily related to its role as an impurity in Lenvatinib synthesis. Lenvatinib inhibits multiple receptor tyrosine kinases (RTKs), including VEGFR1, VEGFR2, and VEGFR3, which are involved in tumor angiogenesis and cancer progression . The compound itself may interact with similar molecular targets, although its specific pathways and effects are less well-studied .
Comparison with Similar Compounds
Similar Compounds
Lenvatinib: A multi-receptor tyrosine kinase inhibitor used in cancer treatment.
4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide: Another impurity in Lenvatinib synthesis with similar structural features
Uniqueness
Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its role as an impurity in the synthesis of a clinically important drug further highlights its significance .
Properties
IUPAC Name |
methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-23-17-9-15-11(8-12(17)18(22)24-2)16(5-6-21-15)25-10-3-4-14(20)13(19)7-10/h3-9H,20H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAIBMKQOSVCNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)OC)OC3=CC(=C(C=C3)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.